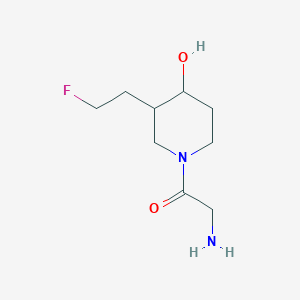

2-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)ethan-1-one

Vue d'ensemble

Description

The compound “2-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)ethan-1-one” is a complex organic molecule. It contains an amino group (NH2), a fluoroethyl group (C2H4F), and a hydroxypiperidinyl group (C5H10NO). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, the fluoroethyl group could undergo nucleophilic substitution, and the hydroxypiperidinyl group could engage in a variety of reactions depending on the specific conditions .Applications De Recherche Scientifique

Antibacterial Agents

Research into pyridonecarboxylic acids, closely related to the query compound, has explored their synthesis and antibacterial activity. Egawa et al. (1984) synthesized compounds with amino- and/or hydroxy-substituted cyclic amino groups, demonstrating significant antibacterial activity in vitro and in vivo, suggesting potential as antibacterial agents (Egawa et al., 1984).

Optical Properties and Fluorescent Probes

Fa et al. (2015) developed a novel fluorescent probe for β-amyloids, indicating potential applications in Alzheimer’s disease diagnosis. This research utilized compounds with similar structural motifs, highlighting their binding affinities toward Aβ aggregates and their utility in molecular diagnosis (Fa et al., 2015).

Tumor Imaging Tracers

Tang et al. (2003) described the synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine (FET), an amino acid tracer for tumor imaging via positron emission tomography (PET), using a method that could potentially be adapted for compounds with similar fluoroethyl and piperidine groups (Tang et al., 2003).

Synthetic Methodologies

Lam et al. (2005) reported on the diastereoselective synthesis of 4-hydroxypiperidin-2-ones, demonstrating a methodology that could be applicable for synthesizing compounds with hydroxypiperidine components. This research provides insights into synthesizing more complex piperidine derivatives (Lam et al., 2005).

Catalytic Aminations and Functional Material Synthesis

Artamkina et al. (2008) explored the amination of meso-bromophenyl(polyalkyl)porphyrins, including hydroxypiperidines, to synthesize porphyrins containing hydroxypiperidine fragments. This work contributes to the field of material science, offering pathways for creating novel organic materials with potential electronic or photonic applications (Artamkina et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds have been known to target cellular processes related to dna replication .

Mode of Action

It’s likely that this compound interacts with its targets to disrupt processes related to dna replication, thereby inhibiting the replication of cells .

Biochemical Pathways

Similar compounds have been known to disrupt processes related to dna replication . This disruption can lead to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Similar compounds have shown significant inhibition of proliferation activities against certain types of cancer cells .

Propriétés

IUPAC Name |

2-amino-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c10-3-1-7-6-12(9(14)5-11)4-2-8(7)13/h7-8,13H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEQJXBEJKAQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)CCF)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Piperidin-4-yl)-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1477214.png)

![6-Oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477216.png)

![3-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B1477217.png)

![2-(Methylamino)-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B1477218.png)

![3-Oxo-3-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propanenitrile](/img/structure/B1477220.png)

![3-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B1477221.png)

![5-(2-chlorobutanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477223.png)

![4-Oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477227.png)

![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477228.png)

![6-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)pyridin-3-amine](/img/structure/B1477231.png)

![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1477232.png)

![2-Azido-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B1477233.png)

![5-alanyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477234.png)

![5-(2-chloroacetyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477236.png)